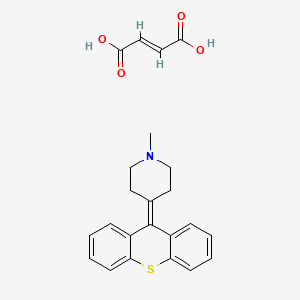
Pimetixene maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pimetixene maleate is a chemical compound known for its antihistamine and antiserotonergic properties. It is a potent antagonist of several receptors, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, histamine H1, dopamine D2, and D4.4, as well as muscarinic M1 and M2 receptors . This compound is used primarily for its sedative and antitussive activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pimetixene maleate involves several steps, starting with the preparation of the thioxanthene core structure. The key steps include:
Formation of the thioxanthene core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidine ring: This step involves the addition of a piperidine moiety to the thioxanthene core.
Formation of the maleate salt: The final step involves the reaction of the synthesized Pimetixene with maleic acid to form the maleate salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification methods such as recrystallization .
化学反応の分析
Types of Reactions
Pimetixene maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties and can be used for further research .
科学的研究の応用
Pimetixene maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor antagonism and chemical reactivity.
Biology: Employed in studies involving receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as migraines, allergies, and cough.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
作用機序
Pimetixene maleate exerts its effects by antagonizing several receptors, including serotonin (5-HT) receptors, histamine H1 receptors, dopamine receptors, and muscarinic receptors. By blocking these receptors, it inhibits the action of their respective neurotransmitters, leading to its sedative, antitussive, and antihistamine effects .
類似化合物との比較
Similar Compounds
Similar compounds to Pimetixene maleate include:
Chlorpheniramine maleate: Another antihistamine with similar receptor antagonism.
Promethazine hydrochloride: A compound with antihistamine and antiserotonergic properties.
Cyproheptadine hydrochloride: Known for its antihistamine and antiserotonergic effects
Uniqueness
This compound is unique due to its broad spectrum of receptor antagonism, which includes multiple serotonin, histamine, dopamine, and muscarinic receptors. This broad activity profile makes it a valuable compound for research and therapeutic applications .
特性
分子式 |
C23H23NO4S |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine |
InChI |
InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
IPANUAHQWFDVAG-WLHGVMLRSA-N |
異性体SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




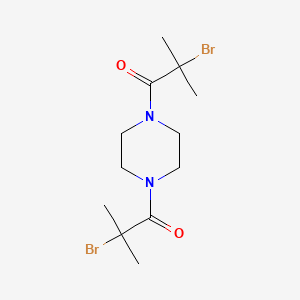
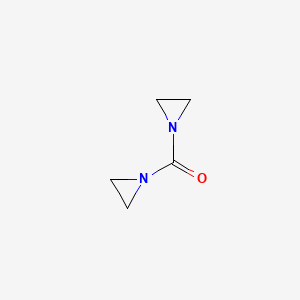
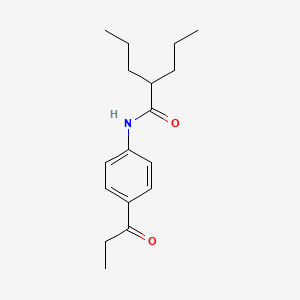
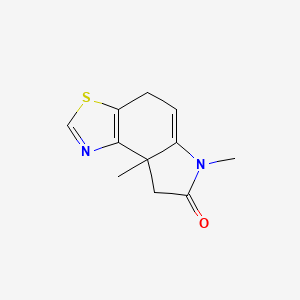

![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
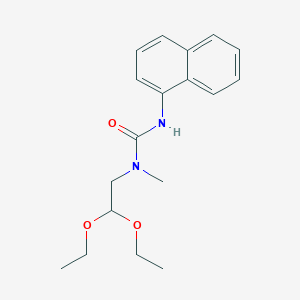
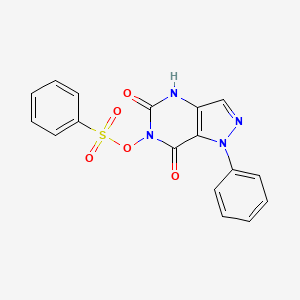
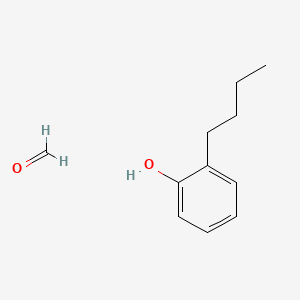

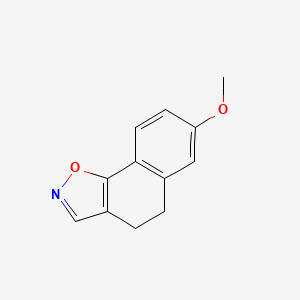
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
